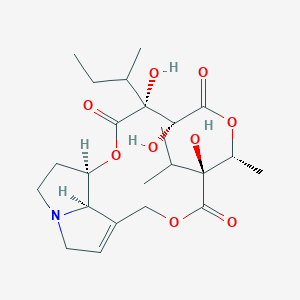
3-(4-Chlorbenzoyl)thiophen
Übersicht
Beschreibung
3-(4-Chlorobenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorobenzoyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs).
Wirkmechanismus
Target of Action
The primary target of 3-(4-Chlorobenzoyl)thiophene is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity upon activation, leading to decreased cyclic adenosine monophosphate (cAMP) levels .
Mode of Action
3-(4-Chlorobenzoyl)thiophene acts as an allosteric enhancer of the A1 adenosine receptor . Allosteric enhancers are compounds that bind to a site on the receptor different from the active site and enhance the receptor’s response to its agonist . In this case, 3-(4-Chlorobenzoyl)thiophene enhances the receptor’s response to the endogenous agonist adenosine .
Biochemical Pathways
The activation of the A1 adenosine receptor by adenosine, enhanced by 3-(4-Chlorobenzoyl)thiophene, leads to a decrease in cAMP levels . This decrease in cAMP levels can affect various downstream signaling pathways, including those involved in inflammatory responses, neurotransmission, and cardiovascular function .
Result of Action
The molecular and cellular effects of 3-(4-Chlorobenzoyl)thiophene’s action are primarily due to its enhancement of the A1 adenosine receptor’s response to adenosine . This can lead to various physiological effects, depending on the specific tissues and cells where the A1 adenosine receptor is expressed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzoyl)thiophene typically involves the acylation of thiophene with 4-chlorobenzoyl chloride. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the thiophene ring acts as the nucleophile attacking the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride.
Industrial Production Methods: Industrial production of 3-(4-Chlorobenzoyl)thiophene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: 3-(4-Chlorobenzoyl)thiophene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group in 3-(4-Chlorobenzoyl)thiophene can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the thiophene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Alcohol derivatives of 3-(4-Chlorobenzoyl)thiophene
Substitution: Functionalized thiophene derivatives
Vergleich Mit ähnlichen Verbindungen
3-(4-Methylbenzoyl)thiophene: Similar structure but with a methyl group instead of a chlorine atom.
3-(4-Nitrobenzoyl)thiophene: Contains a nitro group, which can significantly alter its reactivity and applications.
3-(4-Methoxybenzoyl)thiophene: The presence of a methoxy group can influence its electronic properties and reactivity.
Uniqueness: 3-(4-Chlorobenzoyl)thiophene is unique due to the presence of the chlorine atom, which can enhance its electrophilic character and influence its reactivity in various chemical reactions. This makes it a valuable compound in the synthesis of more complex molecules and in applications requiring specific electronic properties.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXOWGOSPXHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CSC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578515 | |
| Record name | (4-Chlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896618-56-7 | |
| Record name | (4-Chlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)



![(3aR,5R,6S,6aS)-6-chloro-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1611301.png)

